![molecular formula C22H20N2 B12860045 7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is an organic compound with the molecular formula C22H18N2 It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 7 and 7’ positions and two amino groups at the 2 and 2’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions of naphthalene derivatives.
Amination: The final step involves the introduction of amino groups at the 2 and 2’ positions. This can be done through nucleophilic substitution reactions using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted binaphthalene derivatives.
Applications De Recherche Scientifique
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.
Mécanisme D'action
The mechanism of action of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s structural features allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, making it a versatile molecule in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Binaphthalene: The parent compound without methyl and amino substitutions.
2,2’-Dimethyl-1,1’-binaphthalene: Similar structure but lacks amino groups.
2,2’-Diamino-1,1’-binaphthalene: Similar structure but lacks methyl groups.
Uniqueness
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for forming diverse complexes, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H20N2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-(2-amino-7-methylnaphthalen-1-yl)-7-methylnaphthalen-2-amine |
InChI |
InChI=1S/C22H20N2/c1-13-3-5-15-7-9-19(23)21(17(15)11-13)22-18-12-14(2)4-6-16(18)8-10-20(22)24/h3-12H,23-24H2,1-2H3 |
Clé InChI |
BVOLJRYMZSIUBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
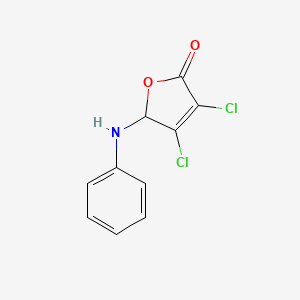
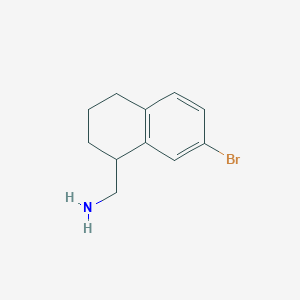
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
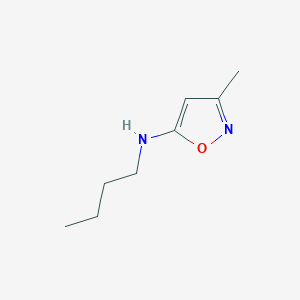

![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
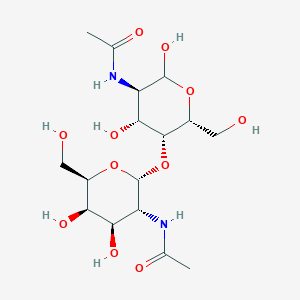
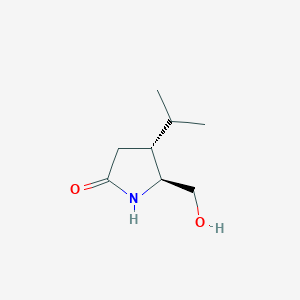
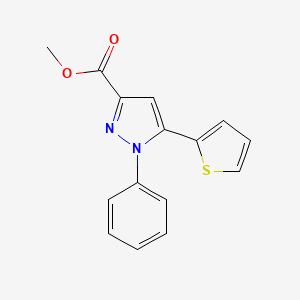
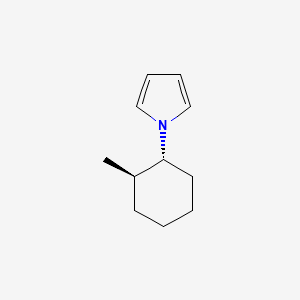
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
